REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:26])[C@@H:10](N)[CH2:11]C1C=CC(C2C=CC=C(Cl)C=2)=CC=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.FC(F)(F)S(O[C@H](C)C(OCC)=O)(=O)=O>ClCCl>[CH2:1]([O:8][C:9](=[O:26])[CH2:10][CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
(S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC([C@H](CC1=CC=C(C=C1)C1=CC(=CC=C1)Cl)N)=O
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[C@@H](C(=O)OCC)C)(F)F
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[C@@H](C(=O)OCC)C)(F)F
|
Type
|
CUSTOM
|
Details
|
After stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for additional 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with H2O
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (EtOAc/heptane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |